molecular formula C17H20ClN3O4S B15260751 Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B15260751
M. Wt: 397.9 g/mol
InChI Key: INDRERQKVXRUPN-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a benzyl group, a chlorosulfonyl group, and an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and pyrazine derivatives, under specific conditions.

    Introduction of the Chlorosulfonyl Group: This step involves the chlorosulfonylation of the intermediate compound using reagents like chlorosulfonic acid or its derivatives.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the removal of oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorosulfonyl group.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group and imidazo[1,2-a]pyrazine core may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
  • Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific structural features, such as the imidazo[1,2-a]pyrazine core and the presence of both benzyl and chlorosulfonyl groups

Properties

Molecular Formula

C17H20ClN3O4S

Molecular Weight

397.9 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-ethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H20ClN3O4S/c1-2-14-15(12-26(18,23)24)21-9-8-20(10-16(21)19-14)17(22)25-11-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

INDRERQKVXRUPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

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